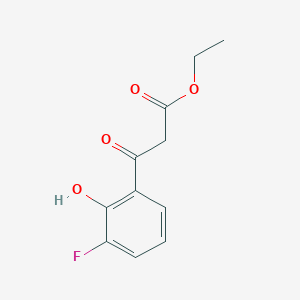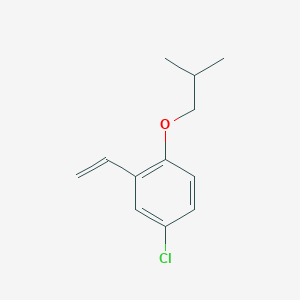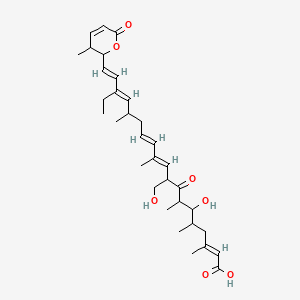![molecular formula C9H11N3O2 B13713380 [(Z)-(4-methoxyphenyl)methylideneamino]urea](/img/structure/B13713380.png)
[(Z)-(4-methoxyphenyl)methylideneamino]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxybenzaldehyde semicarbazone is an organic compound with the molecular formula C9H11N3O2 It is a derivative of semicarbazone, formed by the reaction of 4-methoxybenzaldehyde with semicarbazide
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxybenzaldehyde semicarbazone typically involves the reaction of 4-methoxybenzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The reaction is carried out in an alcoholic medium, where the mixture is shaken and then allowed to precipitate. The resulting semicarbazone is filtered, washed with cold water, dried, and recrystallized from ethanol .
Industrial Production Methods: While specific industrial production methods for 4-methoxybenzaldehyde semicarbazone are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
化学反应分析
Types of Reactions: 4-Methoxybenzaldehyde semicarbazone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
科学研究应用
4-Methoxybenzaldehyde semicarbazone has several scientific research applications:
作用机制
The mechanism of action of 4-methoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease, by binding to its active site. This inhibition is competitive and results in decreased proteolytic activity . The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can interfere with various biological processes .
相似化合物的比较
- 4-Hydroxy-3-methoxybenzaldehyde semicarbazone
- Isopropylbenzaldehyde semicarbazone
- Carvone semicarbazone
Comparison: 4-Methoxybenzaldehyde semicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical and biological properties. Compared to other semicarbazones, it may exhibit different reactivity and potency in various applications, such as enzyme inhibition and antimicrobial activity .
属性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
[(Z)-(4-methoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C9H11N3O2/c1-14-8-4-2-7(3-5-8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6- |
InChI 键 |
OGMVRNVTFDFHHE-WDZFZDKYSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=N\NC(=O)N |
规范 SMILES |
COC1=CC=C(C=C1)C=NNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


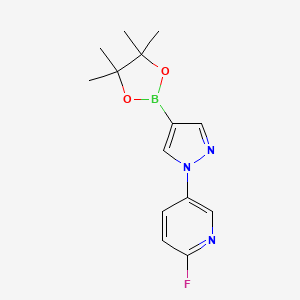



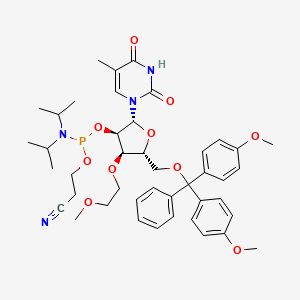
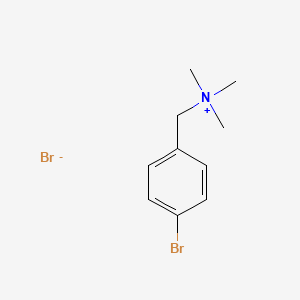

![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)
